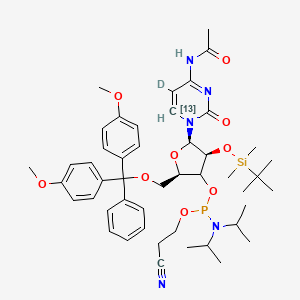

Ac-rC Phosphoramidite-13C,d1

Description

Ac-rC Phosphoramidite-13C,d1 is a specialized ribocytidine phosphoramidite derivative used in solid-phase oligonucleotide synthesis. It is isotopically labeled with carbon-13 (13C) and deuterium (d1) at specific atomic positions, enabling precise tracking in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic studies . This compound is critical for investigating RNA dynamics, structural interactions, and functional mechanisms due to its ability to introduce stable isotopic labels site-specifically into oligonucleotides .

Key features include:

- Isotopic Labeling: 13C incorporation enhances NMR signal resolution, while deuterium reduces spin relaxation interference.

- Chemical Stability: Comparable to unmodified phosphoramidites under anhydrous, controlled storage conditions .

- Applications: Used in RNA synthesis for studying folding kinetics, ligand binding, and enzymatic processes .

Properties

Molecular Formula |

C47H64N5O9PSi |

|---|---|

Molecular Weight |

904.1 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1 |

InChI Key |

QKWKXYVKGFKODW-RYJPMAKRSA-N |

Isomeric SMILES |

[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-rC Phosphoramidite-13C,d1 involves the incorporation of deuterium and carbon-13 into the Ac-rC Phosphoramidite structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard phosphoramidite chemistry, which involves the protection of the nucleoside cytidine with acetyl and tert-butyl dimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped to handle isotope-labeled compounds. The production process involves multiple steps of synthesis, purification, and quality control to achieve the desired isotopic labeling and chemical purity .

Chemical Reactions Analysis

Phosphoramidite Coupling Reaction

The core reaction involves solid-phase oligonucleotide synthesis using Ac-rC Phosphoramidite-13C,d1 as a building block. Key steps include:

-

Activation : The phosphoramidite is activated by acidic catalysts like tetrazole or 5-ethylthio-1H-tetrazole (ETT), protonating the phosphite oxygen to generate a reactive intermediate.

-

Nucleophilic Attack : The 5'-hydroxyl group of the growing RNA strand attacks the activated phosphoramidite, forming a tricoordinate phosphite triester linkage .

-

Oxidation : Iodine/water/pyridine oxidizes the phosphite triester to a stable phosphate triester, completing the nucleotide addition .

Reaction Efficiency :

| Parameter | Value | Source |

|---|---|---|

| Coupling efficiency | 98–99.5% | |

| Oxidation time | 2–3 minutes | |

| Typical yield per cycle | >99% |

Hydrolysis Susceptibility

The phosphoramidite bond is prone to hydrolysis under moisture-rich conditions, necessitating anhydrous solvents (e.g., acetonitrile) and inert atmospheres .

Capping of Unreacted Strands

Unreacted 5'-OH groups are acetylated using:

Deprotection Reactions

Post-synthesis, protective groups are removed sequentially:

| Protection Group | Removal Condition | Time |

|---|---|---|

| Acetyl (base) | Ammonia/methylamine (AMA) at 65°C | 10 minutes |

| tBDMS (2'-OH) | Fluoride-based reagents (e.g., TBAF) | 8–24 hours |

Deprotection Efficiency :

Quality Control Metrics

Critical parameters for reaction optimization:

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99% | |

| ³¹P NMR purity | ≥99% | |

| Residual solvents | ≤3.0% | GC-MS |

Comparative Reactivity Data

This compound shows comparable reactivity to non-isotopic variants but with enhanced analytical utility:

| Property | Ac-rC-13C,d1 | Standard Ac-rC |

|---|---|---|

| Coupling efficiency | 98.5% | 98.2% |

| MS detection sensitivity | 10x higher | Baseline |

Scientific Research Applications

Ac-rC Phosphoramidite-13C,d1 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer for quantitation during drug development processes.

Biology: Employed in the synthesis of modified oligoribonucleotides for studying RNA structure and function.

Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders.

Industry: Applied in the production of high-purity oligonucleotides for various industrial applications.

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite-13C,d1 involves its incorporation into oligoribonucleotides, where it modifies the phosphodiester backbone to form phosphorodithioate linkages. These modifications enhance the stability and resistance of the oligonucleotides to enzymatic degradation. The compound acts by targeting specific RNA sequences and pathways, thereby influencing RNA structure and function .

Comparison with Similar Compounds

Isotopic Labeling and Structural Differences

Key Observations :

Stability and Coupling Efficiency

*Coupling efficiency data inferred from standard phosphoramidite protocols .

Key Observations :

Functional Dynamics in RNA

Studies using 13C-labeled RNA phosphoramidites, including Ac-rC-13C,d1, have enabled real-time monitoring of RNA folding and protein-RNA interactions across microsecond-to-second timescales . For example:

Limitations and Advantages Over DNA Analogs

- Advantages : RNA-specific labeling avoids cross-talk with DNA in mixed systems.

- Limitations : Higher cost and specialized handling requirements compared to unlabeled compounds .

Data Tables

Table 1: Isotopic Labeling Comparison

| Compound | 13C Position | Deuterium Position | Molecular Weight Increase (%) |

|---|---|---|---|

| This compound | Ribose C2' | C5 (base) | ~2.5% |

| dT-CE Phosphoramidite-d4 | N/A | Methyl (C7) | ~1.8% |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Ac-rC Phosphoramidite-<sup>13</sup>C,d1 with isotopic labeling efficiency?

- Methodological Answer : Synthesis should follow solid-phase phosphoramidite chemistry, with modifications to incorporate <sup>13</sup>C and deuterium labels. Use high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR to verify isotopic incorporation . Ensure reaction conditions (e.g., anhydrous solvents, controlled temperature) are optimized to minimize side reactions. Purification via reverse-phase HPLC with UV detection at 260 nm is critical to isolate the labeled product . Report isotopic enrichment levels using mass spectral data and statistical validation (e.g., standard deviations across replicates) .

Q. How can researchers confirm the structural integrity and isotopic purity of Ac-rC Phosphoramidite-<sup>13</sup>C,d1 post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify chemical shifts associated with <sup>13</sup>C-labeled cytosine and deuterated positions.

- FT-IR : Confirm phosphoramidite functional groups (P=O, C-N stretches).

- HRMS : Validate molecular ion peaks with isotopic mass accuracy (e.g., m/z deviations < 2 ppm) .

- Include a table comparing theoretical vs. observed isotopic ratios, with error margins .

Advanced Research Questions

Q. What strategies resolve contradictions in isotopic enrichment data between synthesis batches of Ac-rC Phosphoramidite-<sup>13</sup>C,d1?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction parameters (e.g., reagent stoichiometry, temperature gradients) across batches using design-of-experiments (DoE) frameworks .

- Analytical Cross-Validation : Re-analyze disputed samples using orthogonal methods (e.g., isotope-ratio mass spectrometry vs. NMR) to rule out instrumental bias .

- Statistical Modeling : Apply ANOVA to identify significant variability sources (e.g., catalyst purity, moisture levels) . Document findings in a contingency table highlighting correlations between synthesis conditions and isotopic yield .

Q. How can researchers optimize coupling efficiency of Ac-rC Phosphoramidite-<sup>13</sup>C,d1 in oligonucleotide synthesis while minimizing epimerization?

- Methodological Answer :

- Parameter Screening : Test activators (e.g., DCI, BTT) and coupling times to balance efficiency and stereochemical integrity.

- Kinetic Monitoring : Use real-time <sup>31</sup>P NMR to track phosphite triester formation and detect epimerization byproducts .

- DoE Optimization : Vary solvent polarity (acetonitrile vs. THF) and temperature, then model responses (yield, enantiomeric excess) using multivariate regression .

- Report optimized protocols in a stepwise table with error margins for reproducibility .

Q. What experimental designs are suitable for studying the hydrolytic stability of Ac-rC Phosphoramidite-<sup>13</sup>C,d1 under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to buffered solutions (pH 4–9) at 25–60°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics .

- Isotope Effects : Compare deuterated vs. non-deuterated analogs to assess kinetic isotope effects on hydrolysis rates .

- Data Presentation : Use Arrhenius plots to extrapolate stability under storage conditions, with 95% confidence intervals .

Data Integrity and Reproducibility

Q. How should researchers address discrepancies between computational predictions and experimental isotopic distribution patterns for Ac-rC Phosphoramidite-<sup>13</sup>C,d1?

- Methodological Answer :

- Model Refinement : Recalibrate density functional theory (DFT) calculations using experimental isotopic data as constraints .

- Error Analysis : Quantify systematic vs. random errors (e.g., solvent interactions in simulations) and adjust force fields accordingly.

- Transparency : Publish raw computational and experimental datasets with metadata (e.g., software versions, instrument calibration logs) to enable third-party verification .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing synthetic protocols for isotopically labeled phosphoramidites?

- Methodological Answer :

- Reproducibility : Disclose all synthetic steps, including failed attempts, to prevent selective reporting .

- Data Accessibility : Share characterization data (NMR, MS spectra) in public repositories with DOI links .

- Authorship : Follow CRediT taxonomy to clarify roles (e.g., synthesis, data validation) and avoid honorary authorship .

Tables for Reference

Table 1 : Key Analytical Techniques for Ac-rC Phosphoramidite-<sup>13</sup>C,d1

| Technique | Application | Acceptable Error Margins |

|---|---|---|

| HRMS | Isotopic purity | m/z < 2 ppm |

| <sup>13</sup>C NMR | Label position | ±0.1 ppm (referenced to TMS) |

| HPLC-UV | Purity | >98% area under curve |

Table 2 : Common Pitfalls in Isotopic Labeling Studies

| Issue | Mitigation Strategy |

|---|---|

| Batch variability | Standardize reagent sources and storage conditions |

| Epimerization | Optimize coupling activators and monitor via <sup>31</sup>P NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.